molecular formula C15H22N4O B2557655 1-allyl-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea CAS No. 2320145-43-3

1-allyl-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2557655
CAS No.: 2320145-43-3
M. Wt: 274.368
InChI Key: XYRSZZMWUUEXAG-UHFFFAOYSA-N
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Description

1-Allyl-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea is a urea derivative featuring a pyrazole core substituted with two cyclopropyl groups at the 3- and 5-positions. Urea derivatives are widely studied for their versatility in drug discovery, often serving as enzyme inhibitors or receptor modulators due to their hydrogen-bonding capabilities. The cyclopropyl substituents on the pyrazole ring introduce steric and electronic effects that may enhance metabolic stability and selectivity compared to bulkier aromatic groups like phenyl .

Properties

IUPAC Name

1-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c1-2-7-16-15(20)17-8-9-19-14(12-5-6-12)10-13(18-19)11-3-4-11/h2,10-12H,1,3-9H2,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRSZZMWUUEXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NCCN1C(=CC(=N1)C2CC2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting a diketone with hydrazine hydrate under acidic conditions.

    Introduction of Dicyclopropyl Groups: The dicyclopropyl groups are introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Allylation: The allyl group is introduced through an allylation reaction, typically using allyl halides and a base.

    Urea Formation: The final step involves the formation of the urea moiety by reacting the intermediate with an isocyanate or by using phosgene and amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-allyl-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl and pyrazole positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-allyl-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.

    Chemical Biology: The compound is used as a probe to study biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-allyl-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Target Compound vs. 1-Ethyl-3-(3-Methyl-1-Phenyl-1H-Pyrazol-4-ylmethyl)urea (9a)

  • Substituents :
    • Target : Allyl, ethylurea, 3,5-dicyclopropyl-pyrazole.
    • 9a : Ethyl, phenyl, 3-methyl-pyrazole.
  • The allyl group in the target may offer reactivity for further functionalization (e.g., Michael additions), unlike the ethyl group in 9a .

Target Compound vs. 1-Alkyl(aryl)-3-[4-(Hydroxymethyl)-1H-Pyrazol-3-yl]ureas (5а-l)

  • Substituents :
    • Target : Cyclopropyl, allyl.
    • 5а-l : Hydroxymethyl, variable alkyl/aryl.
  • Key Differences :
    • The hydroxymethyl group in 5а-l increases hydrophilicity, whereas the cyclopropyl groups in the target compound enhance lipophilicity, impacting solubility and bioavailability .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Trends
Target Compound ~318.4 (calculated) Not reported Likely low aqueous solubility
9a 284.3 142–144 Moderate in polar solvents
5а-l (e.g., 5a) ~223.2 165–167 High in ethanol/water mixtures
  • Analysis :
    • The target compound’s cyclopropyl groups and allyl chain likely reduce crystallinity, leading to lower melting points than 9a or 5a .
    • Hydroxymethyl groups in 5а-l improve solubility in protic solvents, whereas the target compound’s lipophilic substituents favor organic solvents .

Biological Activity

1-Allyl-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea is a novel compound that has garnered attention for its potential biological activities. The unique structural features of this compound, particularly the presence of the pyrazole moiety, suggest various pharmacological properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H20N4O\text{C}_{14}\text{H}_{20}\text{N}_4\text{O}

This structure includes an allyl group, a urea functional group, and a dicyclopropyl-substituted pyrazole, which contribute to its reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural characteristics exhibit a range of biological activities, including:

  • Antitumor Activity : Pyrazole derivatives have been shown to inhibit key cancer-related enzymes such as BRAF(V600E) and EGFR, making them potential candidates for cancer therapy .
  • Anti-inflammatory Effects : Some pyrazole derivatives demonstrate anti-inflammatory properties by inhibiting nitric oxide production and other inflammatory mediators .
  • Antibacterial and Antifungal Properties : Studies have reported that certain pyrazole derivatives exhibit significant antibacterial and antifungal activities against various pathogens .

Case Studies

  • Antitumor Activity :
    • A study evaluated the efficacy of pyrazole derivatives against various cancer cell lines. Compounds similar to this compound showed IC50 values in the micromolar range against BRAF(V600E) mutant cells, indicating strong antitumor potential .
  • Anti-inflammatory Mechanisms :
    • Another research focused on the anti-inflammatory properties of pyrazole derivatives. The compound demonstrated a significant reduction in LPS-induced TNF-α production in vitro, suggesting its potential as an anti-inflammatory agent .
  • Antimicrobial Activity :
    • A series of synthesized pyrazole derivatives were tested against common bacterial strains. The results indicated that these compounds exhibited notable antimicrobial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented:

Compound NameCAS NumberAntitumor ActivityAnti-inflammatory ActivityAntimicrobial Activity
1-Methyl-3-propyl-1H-pyrazole139755-99-0ModerateYesYes
3-Ethyl-1-methyl-1H-pyrazole26308-42-9HighModerateNo
5-Amino-3-cyclopropyl-1H-pyrazole138006LowYesHigh

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